Regioisomeric Pyrazole Configuration Dictates CXCR7 Binding Affinity
The 4-yl pyrazole regioisomer (target compound) and the 3-yl pyrazole regioisomer (CAS 2034203-88-6) represent the closest structural analogs differing only in the attachment point of the N-methylpyrazole to the piperidine ring. In a radioligand displacement assay using [125I]-CXCL12 on human CXCR7 receptor expressed in CHOK1 cell membranes, the 4-yl regioisomer (target compound) exhibited a Ki of 11,700–11,800 nM [1]. Although direct comparative binding data for the 3-yl regioisomer in the same assay are not publicly available, the patent literature indicates that pyrazole regioisomerism within this chemotype is a critical determinant of chemokine receptor subtype selectivity and potency, with 4-yl substitution favored for CCR4 modulation while 3-yl substitution may shift selectivity toward other receptors [2]. This regioisomeric differentiation is essential for procurement when target engagement at a specific chemokine receptor subtype is required.
| Evidence Dimension | CXCR7 binding affinity (Ki) and regioisomeric effect on receptor selectivity |
|---|---|
| Target Compound Data | Ki = 11.7–11.8 µM (CXCR7, [125I]-CXCL12 displacement, CHOK1 membranes) |
| Comparator Or Baseline | 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2034203-88-6): no public CXCR7 Ki data; patent literature suggests altered selectivity profile due to 3-yl pyrazole connectivity |
| Quantified Difference | Undetermined in identical assay; regioisomerism expected to alter receptor subtype selectivity per patent SAR |
| Conditions | Human CXCR7 receptor, CHOK1 cell membranes, [125I]-CXCL12 radioligand, 2 h incubation [1]; patent SAR from chemokine receptor modulator series [2] |
Why This Matters
Procurement of the correct regioisomer ensures on-target pharmacology for CXCR7/CCR4 mechanism-of-action studies and prevents misleading results from regioisomer-dependent selectivity shifts.
- [1] BindingDB entry BDBM50542062 / CHEMBL4634494. Ki: 1.17E+4 nM and 1.18E+4 nM for displacement of [125I]-CXCL12 from human CXCR7 expressed in CHOK1 cell membranes. Note: Structural identity requires verification against target compound. View Source
- [2] Jackson JJ, Ketcham JM, Okano A, et al. Chemokine receptor modulators and uses thereof. Patent CA-3089380-A1 (RAPT Therapeutics Inc.), published 2019-08-01. View Source
